molecular formula C11H22ClN3O3 B7855479 Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride

Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride

Cat. No.: B7855479
M. Wt: 279.76 g/mol
InChI Key: WMXGPYSLNPZGCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21N3O3Cl. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for continuous flow or batch processing. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further used in research and development.

Scientific Research Applications

Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological processes and interactions.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Piperazine derivatives, glycine derivatives, tert-butyl esters.

Properties

IUPAC Name

tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;/h4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXGPYSLNPZGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716650
Record name tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-09-2
Record name tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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